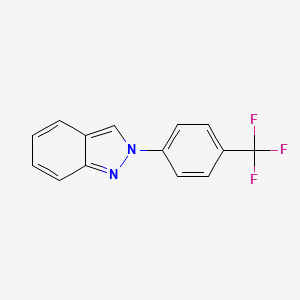

2-(4-(Trifluoromethyl)phenyl)-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9F3N2 |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]indazole |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)11-5-7-12(8-6-11)19-9-10-3-1-2-4-13(10)18-19/h1-9H |

InChI Key |

CVMWEBSWRVKUDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Advanced Chemical Reactivity and Functionalization of the 2h Indazole Scaffold

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient method for molecular derivatization, avoiding the need for pre-functionalized starting materials. For the 2-aryl-2H-indazole system, C-H functionalization can be strategically directed to either the C3 position of the indazole core or the ortho positions of the N-aryl substituent.

C3-Functionalization of 2H-Indazoles

The C3 position of the 2H-indazole ring is electronically predisposed to radical attack and is a prime site for functionalization. researchgate.netrsc.org Recent methodologies have focused on transition-metal catalysis or photoredox catalysis to achieve this transformation. rsc.orgsioc-journal.cn

One notable example involves the visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. This method allows for the synthesis of 3-acyl-2H-indazoles without the need for photocatalysts or external oxidants. In a specific application of this method, 2-(4-(Trifluoromethyl)phenyl)-2H-indazole was reacted with 2-oxo-2-phenylacetic acid to yield phenyl(2-(4-(trifluoromethyl)phenyl)-2H-indazol-3-yl)methanone. The reaction proceeds under mild conditions, highlighting the utility of this approach for creating C-C bonds at the C3 position.

Another key C3-functionalization is trifluoromethylation, which is significant in medicinal chemistry due to the unique properties conferred by the CF₃ group. Regioselective C3-trifluoromethylation of 2H-indazoles can be achieved under metal-free conditions using visible-light photoredox catalysis. This process typically involves a radical mechanism where a CF₃ radical is generated and adds to the C3 position of the indazole.

Table 1: C3-Acylation of this compound

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | 2-oxo-2-phenylacetic acid | Phenyl(2-(4-(trifluoromethyl)phenyl)-2H-indazol-3-yl)methanone | Visible light (420-425 nm), MeCN/HFIP, 10-20 h | 71% |

Benzyl (B1604629) C-H Functionalization

While the target compound lacks a benzyl group, the N-aryl group attached to the indazole core offers sites for C-H functionalization. The 2H-indazole moiety can act as an effective directing group in transition-metal-catalyzed reactions, guiding functionalization to the ortho C-H bonds of the 2-aryl substituent. researchgate.netrsc.orgnih.gov This strategy provides a powerful means to construct complex, sterically hindered molecules. nih.gov

Rhodium(III)-catalyzed processes, for example, enable the ortho-alkylation and ortho-acylmethylation of 2-aryl-2H-indazoles. researchgate.netresearchgate.net In these reactions, the nitrogen atom of the indazole coordinates to the metal center, positioning the catalyst to activate the C-H bond at the adjacent ortho position of the phenyl ring. This allows for the introduction of various alkyl and acyl groups with high regioselectivity. researchgate.net Although specific examples involving this compound are not detailed in the reviewed literature, the general applicability of this method suggests its potential for modifying this specific compound at the positions ortho to the indazole linkage on the phenyl ring.

Introduction of Diverse Functional Groups on the 2H-Indazole Core

Beyond C-H activation, the 2H-indazole core can be functionalized through the direct introduction of various substituents, including halogens, alkyl, acyl, and amino groups. These reactions expand the chemical diversity of the indazole scaffold.

Halogenation Reactions

Halogenated indazoles are valuable intermediates for further cross-coupling reactions. While specific halogenation studies on this compound are not prominent, general methods for the 2H-indazole scaffold have been developed. For instance, an efficient and metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been reported. researchgate.net Furthermore, methodologies for the site-selective nitration at the C7 position using iron(III) nitrate (B79036) have been accomplished, providing access to 7-nitroindazoles which can be precursors to other functional groups. researchgate.net

Alkylation and Acylation Reactions

Direct alkylation and acylation at the C3 position of the 2H-indazole core can be achieved through radical-based methods. A versatile approach utilizes a Silver(I)/Na₂S₂O₈ system to generate alkyl or acyl radicals from sources like substituted Hantzsch esters. rsc.org This protocol operates under mild conditions and demonstrates high efficiency and regioselectivity for the C3 position, tolerating a wide array of functional groups on the indazole scaffold. rsc.org

Table 2: General C3-Functionalization Reactions for the 2H-Indazole Scaffold

| Reaction Type | Reagent/System | Position of Functionalization | Reference |

|---|---|---|---|

| Radical Alkylation | Hantzsch Esters, Ag(I)/Na₂S₂O₈ | C3 | rsc.org |

| Radical Acylation | Hantzsch Esters, Ag(I)/Na₂S₂O₈ | C3 | rsc.org |

| Acylation | α-keto acids, Visible Light | C3 |

Amination Reactions

The introduction of nitrogen-containing functional groups is of high interest for pharmaceutical applications. C3-amination of 2H-indazoles can be performed using organophotoredox catalysis. organic-chemistry.org This method allows for the C-H amination at the C3 position with a broad range of amines, including primary and secondary aliphatic amines and azoles, under ambient conditions. organic-chemistry.org Alternatively, copper-catalyzed C3 amination of 2H-indazoles has been developed, proceeding through a likely radical pathway to yield indazole-containing indazol-3(2H)-one derivatives. researchgate.net Palladium-catalyzed intramolecular amination is also a key strategy, though it is often employed in the synthesis of the 2-aryl-2H-indazole ring itself rather than for post-synthesis functionalization. organic-chemistry.org

Cyanomethylation

The introduction of a cyanomethyl group onto the 2H-indazole scaffold is a significant transformation due to the cyano group's utility as a precursor to other valuable functional groups like primary amines, amides, carboxylic acids, and aldehydes. nih.gov A noteworthy advancement in this area is the direct C3–H cyanomethylation of 2H-indazoles promoted by visible light. nih.govacs.org

This method employs bromoacetonitrile (B46782) as an inexpensive and readily available cyanomethyl radical source and an iridium complex, Ir(ppy)₃, as a photocatalyst. nih.gov The reaction proceeds under mild conditions at room temperature, which aligns with the principles of green chemistry by being energy-saving and reducing the need for harsh reagents. nih.govacs.org The protocol has demonstrated a broad tolerance for various functional groups on the 2H-indazole ring, including both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -F, -Cl, -Br) substituents, affording the C3-cyanomethylated products in moderate yields. nih.gov

The proposed mechanism for this transformation begins with the excitation of the Ir(III) photocatalyst by blue LED irradiation. acs.org The excited-state photocatalyst then engages in a single-electron transfer (SET) with bromoacetonitrile to generate a cyanomethyl radical. This radical subsequently attacks the electron-rich C3-position of the 2H-indazole, forming an intermediate that, after oxidation and deprotonation, yields the final C3-cyanomethylated 2H-indazole. acs.org This direct C-H functionalization strategy avoids the prefunctionalization of substrates often required in traditional cross-coupling methods. nih.gov

Influence of the 4-(Trifluoromethyl)phenyl Substituent on Reactivity

The 4-(trifluoromethyl)phenyl group at the N-2 position of the indazole ring exerts a significant electronic influence on the scaffold's reactivity. The trifluoromethyl group (CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull affects the electron density of both the phenyl ring and the attached 2H-indazole system.

The synthesis of this compound itself has been accomplished through various methods, including the Cadogan reductive cyclization of an ortho-nitrobenzaldehyde with 4-(trifluoromethyl)aniline (B29031) and a palladium-catalyzed intramolecular amination of an N-(o-bromobenzyl)-N-(4-(trifluoromethyl)phenyl)hydrazine. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org The successful synthesis of this compound under different conditions indicates the compatibility of the trifluoromethyl group with these reaction pathways.

The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl substituent generally decreases the electron density of the 2H-indazole ring system. This can influence its susceptibility to electrophilic or nucleophilic attack. For instance, in reactions involving electrophilic attack on the indazole core, the deactivating effect of the substituent might render the reaction more challenging compared to substrates with electron-donating groups.

Conversely, in functionalization reactions, this substituent is often well-tolerated. For example, this compound has been successfully used as a substrate in visible-light-driven decarboxylative coupling reactions to yield functionalized 3-acyl-2H-indazoles. nih.gov Furthermore, various palladium-catalyzed C-H functionalization and coupling reactions have been shown to be effective for 2-aryl-2H-indazoles bearing electron-withdrawing substituents on the 2-aryl ring. acs.orgorganic-chemistry.org Similarly, visible-light-promoted C3-carbamoylation of 2-aryl-2H-indazoles proceeds efficiently with various substituents on the phenyl group. frontiersin.orgnih.gov The presence of the 4-(trifluoromethyl)phenyl group can also be advantageous in directing reactions to specific positions. In ortho C-H functionalization reactions of 2-aryl-2H-indazoles, the N-2 nitrogen of the indazole ring can act as a directing group, facilitating reactions at the ortho position of the phenyl ring. nih.govnih.gov

The electronic properties imparted by the 4-(trifluoromethyl)phenyl group are also leveraged in medicinal chemistry, as derivatives have shown notable antiprotozoal activity. nih.gov The synthesis of various 2-aryl-2H-indazoles, including those with electron-withdrawing groups, is a topic of ongoing research, with methods being developed to improve efficiency and yield under greener conditions. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 2h Indazole Derivatives

General Principles of Indazole SAR in Medicinal Chemistry

The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a recognized "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This framework is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govresearchgate.net Indazole derivatives exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form being generally more thermodynamically stable. nih.gov However, both isomers serve as crucial pharmacophores in drug design, and the specific placement of the substituent on the nitrogen atom (N-1 or N-2) profoundly influences the compound's biological profile and interaction with target molecules. nih.govnih.gov The development of synthetic methods has enabled the creation of a diverse library of indazole derivatives, allowing for extensive exploration of their therapeutic potential. researchgate.netnih.gov

Impact of Substituents on the Indazole Core on Biological Activity

Structure-activity relationship studies have demonstrated that the type and position of substituents on the indazole core are critical determinants of biological activity. nih.govnih.gov For instance, in a series of indazole derivatives designed as hepcidin (B1576463) production inhibitors, substitutions at the 3- and 6-positions of the indazole ring were systematically modified to optimize potency. nih.gov Similarly, research on indazole arylsulfonamides as CCR4 antagonists involved a thorough investigation of substitutions at the C4, C5, C6, and C7 positions, revealing that even minor changes could significantly alter the compound's pharmacokinetic properties. acs.org In the pursuit of novel fibroblast growth factor receptor (FGFR) inhibitors, it was found that various substituents at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency, highlighting the nuanced role of core substitution in achieving selectivity. nih.gov These examples underscore a fundamental principle in indazole medicinal chemistry: the biological function of an indazole-based compound is intricately linked to the substitution pattern around its core structure.

Specific Role of the 4-(Trifluoromethyl)phenyl Moiety in Modulating Biological Interactions

The introduction of a phenyl group at the N-2 position of the indazole ring creates the 2-phenyl-2H-indazole scaffold, a motif that has shown significant promise in various therapeutic areas, including antiprotozoal agents. nih.govresearchgate.net Studies comparing substituted 2-phenyl-2H-indazoles to the parent 1H-indazole found that the 2-phenyl substitution was crucial for enhancing biological activity. nih.gov The nature and position of substituents on this phenyl ring further modulate the compound's efficacy. The presence of a 4-(trifluoromethyl)phenyl group, in particular, combines the structural influence of the phenyl ring with the unique physicochemical properties of the trifluoromethyl group.

The trifluoromethyl (CF3) group is a privileged substituent in modern drug design due to its unique combination of electronic and steric properties. mdpi.combohrium.com

Electronic Effects : The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This significantly alters the electronic properties of the attached phenyl ring, which can enhance electrostatic or hydrogen bonding interactions with biological targets. mdpi.com

Steric and Physicochemical Properties : Compared to a methyl group, the trifluoromethyl group is bulkier and significantly more lipophilic. mdpi.comnih.gov This increased lipophilicity can improve a molecule's ability to permeate cell membranes, influencing its pharmacokinetic profile. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly stable to metabolic degradation, which can increase the half-life of a drug candidate. mdpi.comnih.gov The CF3 group is often considered a bioisostere for a chlorine atom due to their comparable steric demands. nih.gov

The position of a substituent on the 2-phenyl ring of a 2H-indazole derivative has a dramatic impact on biological activity. This is clearly illustrated in studies of antiprotozoal agents, where moving the same substituent between the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring leads to significant differences in potency. nih.gov

Research on a series of 2-phenyl-2H-indazoles against various protozoa revealed that electron-withdrawing groups on the phenyl ring generally favor the activity. nih.govresearchgate.net Specifically, when comparing trifluoromethyl-substituted compounds, the positional isomerism was a key factor in determining efficacy against different organisms. For example, against G. intestinalis, the 2- and 4-(trifluoromethyl)phenyl derivatives showed more potent activity than the 3-(trifluoromethyl)phenyl analogue. nih.gov In another study, the 2-(trifluoromethyl)phenyl derivative was among the most potent compounds against both E. histolytica and G. intestinalis. nih.gov

The following table, derived from data on antiprotozoal activity, illustrates these positional effects.

| Compound | Substituent on 2-Phenyl Ring | Position | IC₅₀ vs. G. intestinalis (µM) |

|---|---|---|---|

| 1 | 4-CF₃ | para | 0.052 |

| 2 | 3-CF₃ | meta | 0.088 |

| 3 | 2-CF₃ | ortho | <0.050 |

| 4 | 4-Cl | para | 0.053 |

| 5 | Unsubstituted | - | 0.081 |

Data sourced from a study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. nih.gov

This data highlights that for the trifluoromethyl group, the ortho and para positions result in greater potency against G. intestinalis than the meta position, demonstrating the critical influence of substituent placement on biological interactions.

Computational and Theoretical Investigations of 2 4 Trifluoromethyl Phenyl 2h Indazole and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 2H-indazole derivatives, DFT calculations offer a detailed understanding of their fundamental chemical properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of 2H-indazole derivatives are often characterized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.

In studies of various substituted indazole derivatives, DFT calculations have been employed to determine these parameters. For instance, a computational study on a series of novel indazole derivatives revealed that the HOMO-LUMO energy gap can be significantly influenced by the nature of the substituents. Compounds with electron-donating groups tend to have higher HOMO energy levels, making them better electron donors, while those with electron-withdrawing groups have lower LUMO energy levels, making them better electron acceptors.

The HOMO and LUMO distributions in indazole molecules typically span across the entire molecular framework. Quantum chemical calculations on different indazole derivatives have been performed using methods like B3LYP/6-31G++(d,p) to determine global reactivity parameters.

Table 1: Representative DFT Calculated Electronic Properties of Substituted Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 8a | Data not available | Data not available | Significant gap reported |

| Derivative 8c | Data not available | Data not available | Significant gap reported |

| Derivative 8s | Data not available | Data not available | Significant gap reported |

| Derivative 8u | Good electron donor | Data not available | Data not available |

| Derivative 8x | Good electron donor | Data not available | Data not available |

| Derivative 8z | Good electron donor | Data not available | Data not available |

Conformational Analysis and Stability of Isomers/Tautomers

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. However, the substitution at the N1 or N2 position locks the molecule into one of these forms. For 2-substituted-2H-indazoles, the conformation is largely determined by the nature of the substituent at the 2-position and its interaction with the indazole ring system.

DFT calculations are instrumental in determining the relative stabilities of different conformers and tautomers by calculating their ground-state energies. These calculations have confirmed that for unsubstituted indazole, the 1H tautomer is more stable than the 2H tautomer. In the case of substituted indazoles, steric and electronic effects of the substituents play a crucial role in determining the most stable conformation.

Reaction Mechanism Elucidation via DFT

DFT calculations are frequently used to elucidate the mechanisms of chemical reactions involving indazoles. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds.

For example, the mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azides has been investigated using DFT. These calculations revealed the activation modes of the azide (B81097) group and the role of the copper complex in facilitating the N-N bond formation. Similarly, DFT has been used to understand the regioselectivity of alkylation reactions of indazoles, suggesting that non-covalent interactions can direct the formation of N2-substituted products. Other studies have proposed radical pathways for the C3-formylation of 2H-indazoles based on DFT and experimental evidence.

Molecular Docking Studies of 2H-Indazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-target interactions and to estimate the binding affinity of a ligand to its target.

Prediction of Ligand-Target Interactions

Molecular docking studies on various 2H-indazole derivatives have been conducted to predict their interactions with biological targets, such as enzymes and receptors. These studies have shown that the indazole scaffold can form key interactions with the active sites of proteins.

For instance, docking studies of 2H-indazole derivatives into the active site of cyclooxygenase-2 (COX-2) have been performed to investigate their anti-inflammatory potential. These studies have identified specific hydrogen bonding and hydrophobic interactions between the indazole derivatives and key amino acid residues in the COX-2 active site. In other research, docking of indazole analogs into the VEGFR2 kinase domain has shown interactions with key residues like Cys919 and Glu885, which are important for inhibitory activity. Similarly, docking of indazole-based compounds into the breast cancer aromatase enzyme has revealed interactions with residues such as Arg115 and Met374.

Binding Affinity Predictions

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can calculate a scoring function that estimates this binding affinity.

In studies of 2H-indazole derivatives, predicted binding affinities have been used to rank compounds and prioritize them for further experimental testing. For example, docking studies of certain 3-carboxamide indazole derivatives against a renal cancer-associated protein showed binding energies that indicated a strong potential for interaction. Another study on pyrimidinone-containing triazole derivatives reported strong binding affinities when docked against viral proteins. While specific binding affinity data for 2-(4-(trifluoromethyl)phenyl)-2H-indazole is not available in the reviewed literature, the general findings for its analogs suggest that this class of compounds can exhibit significant binding affinities to various biological targets.

Table 2: Representative Predicted Binding Affinities of Substituted Indazole Derivatives

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein (6FEW) | High binding energies reported for derivatives 8v, 8w, and 8y |

| Substituted Indazoles | Breast Cancer Aromatase | -8.0 for compound 5f; -7.7 for compounds 5g and 5n |

| 4,5-dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Docking poses obtained for active compounds |

| 2,3-diphenyl-2H-indazoles | Cyclooxygenase-2 (COX-2) | Better docking scores than unsubstituted 2H-indazoles |

Note: The binding affinities are for representative analogs and not the specific title compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for 2H-Indazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical, topological, electronic, and steric properties—QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Several QSAR and Structure-Activity Relationship (SAR) studies have been conducted on 2H-indazole derivatives to elucidate the structural requirements for various biological activities.

Key Findings from QSAR/SAR Studies:

Antiprotozoal Activity: A significant study on a series of 2-phenyl-2H-indazole derivatives revealed crucial structural features for activity against protozoa like Entamoeba histolytica and Giardia intestinalis. The research highlighted that the presence of electron-withdrawing groups on the 2-phenyl ring enhances antiprotozoal potency. nih.govmdpi.com Notably, the 2-(4-(trifluoromethyl)phenyl) derivative was among the compounds showing favorable effects on giardicidal activity. nih.gov This suggests that the trifluoromethyl group (-CF3) at the para position of the phenyl ring, as in the subject compound, is a key contributor to its potential biological action. The best potencies were observed for derivatives with substituents like 4-chlorophenyl, methoxycarbonyl, and 2-(trifluoromethyl)phenyl. nih.gov

Antimicrobial Activity: QSAR studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have been performed to understand their antimicrobial properties. These studies indicated that topological parameters, such as the second-order molecular connectivity index (2χ) and its valence counterpart (2χv), were important in defining the antimicrobial activity of this class of indazoles. nih.gov Another study focused on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a mechanism involved in antimicrobial resistance. The developed QSAR model identified descriptors such as AATS1v (Average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), and others as crucial for the inhibitory activity. nih.gov

Anti-inflammatory Activity: For hexahydro-2H-indazole analogs, QSAR models have been developed to predict anti-inflammatory activity. These analyses, often employing stepwise multiple regression, have helped in designing compounds with potentially improved efficacy. researchgate.net

The general approach in these studies involves calculating a wide range of molecular descriptors for a set of indazole analogs with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govresearchgate.net The predictive power of these models is rigorously tested through internal and external validation techniques. nih.gov

The table below summarizes key aspects of QSAR/SAR studies on various 2H-indazole scaffolds.

| Scaffold Type | Biological Activity | Key Findings & Important Descriptors | Reference(s) |

| 2-Phenyl-2H-indazoles | Antiprotozoal | Electron-withdrawing groups on the 2-phenyl ring (e.g., -CF3, -Cl) enhance activity. | nih.gov |

| Hexahydro-2H-indazoles | Antimicrobial | Topological parameters (²χ, ²χv) are significant for activity. | nih.gov |

| Indazole Compounds | Anti-Quorum Sensing (SAH/MTAN inhibition) | Descriptors related to atomic properties and 3D structure (AATS1v, RDF55m, E1s, ATSC3s, AATSC7s) are crucial. | nih.gov |

| Hexahydro-2H-indazoles | Anti-inflammatory | Stepwise multiple regression analysis identifies key descriptors for designing potent compounds. | researchgate.net |

This table is based on available research data and is intended for informational purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a powerful computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govyoutube.com In drug discovery, MD simulations provide detailed insights into the behavior of a ligand-receptor complex, revealing the stability of binding, key intermolecular interactions, and conformational changes that occur upon binding. nih.govworldscientific.com This method allows for a dynamic view of molecular interactions, which is fundamental to understanding the mechanism of action of a drug. youtube.com

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been applied to other indazole derivatives to investigate their binding mechanisms with various protein targets.

Principles and Applications to 2H-Indazoles:

Binding Stability Assessment: MD simulations can assess the stability of the complex formed between a 2H-indazole derivative and its target protein. worldscientific.com By running a simulation for several nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. This provides a measure of the binding affinity. nih.gov

Interaction Analysis: Throughout the simulation, the types and duration of interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues, can be monitored. nih.govnih.gov For instance, MD simulations on arylsulphonyl indazole derivatives targeting the VEGFR2 kinase have been used to confirm that the ligand poses are stabilized by hydrogen bonds and π-π stacking with key residues like Ala866, Glu885, and Phe918. nih.gov Similarly, simulations on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives have been used to assess the stability of ligand-protein complexes, highlighting robust binding within the target's active site. worldscientific.com

Conformational Changes: MD can reveal how the protein and the ligand adapt their conformations to achieve optimal binding. youtube.com This is crucial for understanding induced-fit models of ligand binding. The simulation can show how the trifluoromethylphenyl group of the target compound might orient itself within a binding pocket to maximize favorable interactions.

Binding Free Energy Calculations: Post-processing of MD trajectories allows for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov This provides a quantitative estimate of the binding affinity, which can be used to rank different analogs and guide the design of more potent inhibitors.

The general workflow for an MD simulation of a 2H-indazole analog would involve:

Starting with a docked pose of the ligand in the protein's binding site.

Placing the complex in a simulated box of water molecules and ions to mimic physiological conditions. youtube.com

Minimizing the system's energy to remove steric clashes.

Gradually heating the system to a physiological temperature and equilibrating it.

Running the production simulation for a desired length of time, during which the trajectory data (atomic positions and velocities over time) is saved for analysis. youtube.com

The table below outlines the potential applications of MD simulations for studying 2H-indazole derivatives.

| Application of MD Simulation | Information Obtained | Relevance to this compound |

| Ligand-Receptor Stability | Root Mean Square Deviation (RMSD) of ligand and protein backbone over time. | Predicts the stability of the compound within a specific biological target's binding site. |

| Interaction Mapping | Identification of key amino acid residues involved in hydrogen bonding, hydrophobic, and electrostatic interactions. | Elucidates how the trifluoromethylphenyl and indazole moieties contribute to binding affinity and selectivity. nih.gov |

| Conformational Analysis | Analysis of ligand and protein flexibility and induced-fit effects upon binding. | Reveals the dynamic behavior and preferred orientation of the compound in the active site. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity (e.g., using MM/PBSA). | Allows for the ranking of different 2H-indazole analogs and aids in lead optimization. nih.gov |

This table illustrates the potential use of MD simulations for the specified compound class based on standard computational methodologies.

Biological Activity Profiles and Molecular Mechanisms of Action for 2h Indazole Derivatives

General Pharmacological Relevance of Indazole-Containing Compounds

The indazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Indazole derivatives are integral components of numerous therapeutic agents and are investigated for a wide array of medicinal applications. nih.gov Their diverse biological profile includes anti-inflammatory, antimicrobial (antibacterial and antifungal), anti-HIV, and anticancer properties. nih.govnih.govnih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a wide chemical space and enabling the fine-tuning of pharmacological properties. This has led to the development of several FDA-approved drugs containing the indazole moiety, highlighting its clinical significance. nih.gov The therapeutic potential of indazole derivatives extends to cardiovascular diseases, neurodegenerative disorders, and metabolic conditions. nih.govnih.gov The 2H-indazole tautomer, in particular, is a key feature in many biologically active compounds. miami.edu

While extensive research has been conducted on various indazole derivatives, the specific compound 2-(4-(Trifluoromethyl)phenyl)-2H-indazole (Table 1) is a subject of ongoing investigation to fully elucidate its pharmacological profile. Its structural features, particularly the trifluoromethylphenyl group, suggest potential for unique biological activities.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 501917-68-6 | nih.gov |

| Molecular Formula | C14H9F3N2 | nih.gov |

| Molar Mass | 262.23 g/mol | nih.gov |

Mechanistic Studies of Biological Activities

The pharmacological effects of 2H-indazole derivatives are often attributed to their ability to interact with and modulate the activity of specific enzymes. The following sections detail the mechanistic studies of these interactions.

Enzyme Inhibition Mechanisms

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. Indazole derivatives have emerged as potent inhibitors of various kinases.

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is a key player in neuronal apoptosis, making it a target for neurodegenerative diseases. nih.gov An indazole/aza-indazole scaffold has been identified as a novel chemotype for potent and selective JNK3 inhibition. nih.gov The cocrystal structure of an indazole-based inhibitor with human JNK3 revealed a type I kinase inhibition binding mode, where the inhibitor occupies the ATP-binding site. nih.govnih.gov

FGFRs Inhibition: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driving factor in various cancers. nih.gov De novo design and fragment-based approaches have led to the discovery of indazole-based inhibitors of FGFR kinases. nih.gov These compounds typically interact with the hinge region of the kinase domain, a critical area for ATP binding. nih.gov Specific derivatives have shown selectivity towards individual FGFR subtypes, such as FGFR1 and FGFR2. nih.govacs.org

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another crucial receptor tyrosine kinase in cancer development. Mutations in EGFR can lead to drug resistance. Indazole-based covalent inhibitors have been developed to target drug-resistant EGFR mutants, such as those with the T790M mutation. acs.org These inhibitors are designed to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.

TTK Inhibition: Threonine tyrosine kinase (TTK), a dual-specificity kinase, is a key regulator of the mitotic spindle assembly checkpoint and a novel target for cancer therapy. nih.govnih.gov Indazole derivatives have been identified as potent inhibitors of TTK, demonstrating the scaffold's potential in targeting different classes of kinases involved in oncology. nih.gov

| Kinase Target | Indazole Scaffold Type | Inhibition Mechanism | Key Findings | Reference |

| JNK3 | Indazole/Aza-indazole | Type I, ATP-competitive | Potent and selective inhibition, brain-penetrant | nih.govnih.gov |

| FGFRs | Indazole-based | ATP-competitive, hinge binding | Inhibition of FGFR1, FGFR2, FGFR3; some subtype selectivity | nih.govnih.govacs.org |

| EGFR | Indazole-based | Covalent, irreversible | Overcomes drug resistance from mutations like T790M | acs.org |

| TTK | Indazole-based | ATP-competitive | Potent inhibition of a novel cancer target | nih.govnih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is exploited by tumor cells to create an immunosuppressive microenvironment. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. nih.gov Structure-activity relationship (SAR) studies and molecular docking have shown that these derivatives interact with the heme iron and key hydrophobic pockets within the enzyme's active site. nih.gov While these findings are for 1H-indazoles, they highlight the potential of the broader indazole class as IDO1 inhibitors.

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Activators of glucokinase are being explored as a potential treatment for type 2 diabetes. nih.gov Research has led to the identification and optimization of novel 2H-indazole derivatives as potent glucokinase activators. nih.gov These compounds have demonstrated favorable preclinical pharmacokinetic properties and in vivo efficacy, suggesting that the 2H-indazole scaffold can be tailored to enhance the activity of this key metabolic enzyme. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes, particularly COX-2, is a major strategy for treating inflammation. A study on a series of 2H-indazole derivatives revealed their in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). researchgate.net This finding indicates that the 2H-indazole scaffold can interfere with the cyclooxygenase pathway, providing a basis for the development of novel anti-inflammatory agents.

While the aforementioned studies demonstrate the broad potential of the 2H-indazole scaffold in modulating key enzymes, specific mechanistic studies on This compound in these pathways have not been extensively reported in the reviewed literature. Further research is warranted to determine the precise molecular targets and mechanisms of action for this specific compound.

Receptor Modulation (e.g., GPR120, GPR40, 5-HT Receptors, Estrogen Receptor Beta)

The interaction of 2H-indazole derivatives with various receptors has been a subject of investigation, particularly concerning the Estrogen Receptor beta (ERβ).

Estrogen Receptor Beta (ERβ)

The 2-phenyl-2H-indazole core structure is a recognized scaffold for developing ligands with high selectivity for Estrogen Receptor β (ERβ), an important pharmaceutical target. nih.govillinois.edu Research has focused on synthesizing series of nonsteroidal compounds based on this core to explore their potential as selective pharmacological probes and therapeutic agents. nih.govillinois.edu

Studies have revealed that specific substitutions on the indazole ring system are crucial for ERβ affinity and selectivity. A series of compounds with a phenyl-2H-indazole core and various groups at the C-3 position were synthesized and evaluated. nih.govillinois.edu It was discovered that compounds bearing polar and/or polarizable substituents at the C-3 position—such as halogens, nitrile, or a trifluoromethyl (CF₃) group—demonstrated high affinity for ERβ, with some affinities comparable to the endogenous ligand estradiol. nih.govacs.org The most effective of these compounds exhibited an ERβ affinity selectivity greater than 100-fold over ERα. nih.govacs.org This potency and selectivity were also observed in cell-based transcriptional assays, where several of the C-3 substituted indazole derivatives showed efficacies equivalent to estradiol. nih.govillinois.edu These findings have helped to build a pharmacophore model for nonsteroidal ligands that exhibit high subtype affinity and potency for ERβ. nih.govillinois.edu While these studies primarily focused on C-3 substitution, they underscore the potential of the broader 2-phenyl-2H-indazole class as ERβ modulators. Currently, specific data on the ERβ binding activity of this compound, which is substituted on the N-2 phenyl ring, is not available in the reviewed literature.

No significant research findings were identified linking this compound or its close analogues to GPR120, GPR40, or 5-HT receptors in the surveyed literature. However, research into other indazole derivatives has shown activity at different targets; for instance, certain 5-(2-(Trifluoromethyl)phenyl)indazoles act as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, and some 2-phenyl-2H-indazole-7-carboxamides are potent PARP inhibitors. researchgate.netnih.gov

Cellular Effects and Pathways

The 2H-indazole scaffold is present in several FDA-approved small molecule anti-cancer drugs, and its derivatives have been extensively studied for their effects on cancer cells, particularly their ability to inhibit proliferation and induce programmed cell death. rsc.org

Cell Proliferation and Colony Formation Inhibition

Various substituted 2H-indazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. In vitro screening has shown that these compounds can inhibit cancer cell growth with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netnih.gov For example, a series of novel polysubstituted indazoles displayed inhibitory concentrations ranging from 0.64 to 17 µM against ovarian (A2780) and lung (A549) cancer cell lines. nih.gov

Further studies have substantiated these findings, with specific analogues showing potent activity. One indazole derivative, referred to as compound 2f , was shown to potently inhibit the proliferation and colony formation of 4T1 breast cancer cells. rsc.org In a different series, 2-phenyl-2H-indazole-7-carboxamide analogues were developed as inhibitors of poly(ADP-ribose)polymerase (PARP) and were found to selectively inhibit the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations, with concentrations for 50% cell growth inhibition (CC₅₀) in the 10-100 nM range. nih.govresearchgate.net Additionally, novel indazole analogues of curcumin (B1669340) have been synthesized and tested, showing moderate cytotoxic activity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines. japsonline.com

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀/CC₅₀) | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 µM | nih.gov |

| Indazole derivative (2f) | 4T1 (breast), HCT116 (colon), A549 (lung) | 0.23 - 1.15 µM | rsc.org |

| 2-phenyl-2H-indazole-7-carboxamides (PARP Inhibitors) | BRCA-1/2 mutant cancer cells | 10 - 100 nM | nih.gov |

| Indazole analogues of curcumin | WiDr (colorectal) | 27.20 - 58.19 µM | japsonline.com |

Apoptosis Induction via ROS-Mitochondrial Pathway

Reactive oxygen species (ROS) are known to be central regulators of apoptosis, and excess levels can trigger cell death through pathways involving the mitochondria, death receptors, and the endoplasmic reticulum. nih.gov Several chemotherapeutic agents function by enhancing oxidative stress, leading to cancer cell apoptosis. spandidos-publications.commdpi.com

Research indicates that the anticancer effects of certain indazole derivatives are mediated through the induction of apoptosis via the ROS-mitochondrial pathway. rsc.org A detailed study of one potent indazole derivative (2f ) revealed that it promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner. rsc.org The mechanism was linked to an increase in intracellular ROS levels and a decrease in the mitochondrial membrane potential. rsc.org This was accompanied by the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

These findings are supported by studies on other indazole-containing molecules. A novel benzothiazole (B30560) derivative containing an indazole moiety was found to induce apoptosis in human B-lymphoma cells, which was associated with significant ROS generation, mitochondrial depolarization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. spandidos-publications.com Furthermore, broader studies on polysubstituted indazoles confirm their ability to trigger apoptosis significantly in human cancer cells, often causing cell cycle arrest. researchgate.netnih.gov

Preclinical Characterization of this compound Analogues (Focus on Mechanism and Target Engagement)

Preclinical studies have explored various analogues of this compound, revealing diverse biological activities and mechanisms of action, from antiprotozoal effects to enzyme inhibition.

A key study involved the synthesis and evaluation of a series of 22 different 2-phenyl-2H-indazole derivatives for antiprotozoal activity, which included the specific compound This compound (designated as compound 6 in the study). nih.govnih.gov The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, were favorable for activity. nih.govnih.gov Specifically, the 4-(trifluoromethyl)phenyl derivative showed a beneficial effect on the activity against Giardia intestinalis. nih.gov This provides direct preclinical data on the target compound and establishes a structure-activity relationship for its analogues in the context of antiprotozoal activity. nih.gov

| Compound | Substituent on 2-Phenyl Ring | E. histolytica | G. intestinalis | T. vaginalis | Reference |

|---|---|---|---|---|---|

| 1 | H | 0.080 | 0.100 | 0.130 | nih.gov |

| 2 | 4-Cl | <0.050 | 0.110 | 0.070 | nih.gov |

| 6 | 4-CF₃ | 0.170 | 0.090 | 0.190 | nih.gov |

| 13 | 3-CF₃ | 0.140 | 0.080 | 0.140 | nih.gov |

| 20 | 2-CF₃ | <0.050 | <0.050 | 0.060 | nih.gov |

In another line of research, a series of 2-phenyl-2H-indazole-7-carboxamides were developed and characterized as potent inhibitors of the DNA repair enzymes PARP-1 and PARP-2. nih.govresearchgate.net This effort led to the identification of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827). nih.gov This analogue demonstrated excellent enzyme inhibition with IC₅₀ values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. In whole-cell assays, it inhibited PARP activity with an EC₅₀ of 4 nM and was shown to be efficacious as a single agent in a xenograft model of BRCA-1 deficient cancer, highlighting a clear mechanism of target engagement. nih.govresearchgate.net

Advanced Applications and Emerging Research Areas

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. These tools enable the visualization and functional analysis of specific biomolecules in their native environment. While research on 2-(4-(Trifluoromethyl)phenyl)-2H-indazole as a chemical probe is an evolving field, the foundational 2-phenyl-2H-indazole scaffold has shown potential in interacting with biological targets. nih.gov

The trifluoromethyl group is a key feature for developing effective chemical probes. Its electron-withdrawing nature can influence the binding affinity and selectivity of the molecule towards a specific biological target. Furthermore, the 19F nucleus of the trifluoromethyl group provides a unique spectroscopic handle for fluorine NMR studies, allowing for the investigation of molecular interactions without the background noise often encountered in 1H NMR.

Research into the broader class of 2-phenyl-2H-indazole derivatives has revealed their potential to interact with various biological entities. For instance, derivatives of this scaffold have been explored for their antiprotozoal activities, indicating their ability to engage with biological pathways in microorganisms. nih.gov The introduction of a trifluoromethyl group, as in this compound, can modulate such activities and enhance the potential for use as a selective probe to study these organisms. nih.gov While direct studies showcasing this compound as a fully developed chemical probe are limited, its structural motifs suggest a promising future in this area of research.

Biosensing Applications

The field of biosensing requires molecules that can specifically recognize a target analyte and produce a measurable signal. The unique properties of this compound make it a candidate for the development of novel biosensors. The indazole core itself can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are essential for molecular recognition.

The trifluoromethyl substituent can play a dual role in biosensing applications. Firstly, its strong electron-withdrawing properties can alter the electronic landscape of the indazole ring system, potentially influencing its photophysical properties. This could lead to the development of fluorescent or colorimetric sensors where a change in the emission or absorption spectrum is observed upon binding to a target analyte. While specific studies on the photophysical properties of this compound are not extensively documented, research on analogous fluorinated indazoles suggests that the introduction of fluorine can modulate these characteristics.

Secondly, the trifluoromethyl group can serve as a recognition element itself, interacting with specific sites on a target biomolecule. This specificity is crucial for the development of highly selective biosensors. The combination of the rigid indazole scaffold and the unique electronic nature of the trifluoromethyl group provides a versatile platform for designing new biosensing probes.

Materials Science Applications

In materials science, the focus is on creating novel materials with specific, tailored properties. The structural characteristics of this compound suggest its potential utility in the development of advanced organic materials. The planar and aromatic nature of the indazole ring system can facilitate π-π stacking interactions, which are fundamental to the assembly of ordered molecular structures in organic electronics and other functional materials. nih.gov

The introduction of a trifluoromethyl group can significantly impact the solid-state packing and intermolecular interactions of organic molecules. This can influence properties such as crystal structure, thermal stability, and charge transport characteristics. For instance, the fluorine atoms can participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can direct the self-assembly of molecules into desirable architectures for materials applications.

While direct applications of this compound in materials science are still an emerging area of investigation, the broader class of indazole derivatives has been explored for their fluorescent properties. The development of new organic fluorophores is of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The synthesis of derivatives such as Phenyl(2-(4-(trifluoromethyl)phenyl)-2H-indazol-3-yl)methanone highlights the chemical tractability of this scaffold for creating more complex functional molecules. nih.govacs.org The combination of the indazole core with the trifluoromethylphenyl group offers a promising avenue for the design of new materials with unique photophysical and electronic properties.

Conclusion and Future Research Perspectives

Summary of Current Research on 2-(4-(Trifluoromethyl)phenyl)-2H-indazole and its Analogues

Research into 2-phenyl-2H-indazole derivatives has revealed a broad spectrum of biological activities. Notably, these compounds have been investigated for their potential as antiprotozoal, antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netmdpi.comnih.gov The presence of a trifluoromethyl group at the 4-position of the phenyl ring is often a key feature in enhancing the biological efficacy of these molecules. nih.gov

A significant body of work has focused on the synthesis of various analogues to establish structure-activity relationships (SAR). nih.govresearchgate.net For instance, studies have shown that electron-withdrawing groups on the 2-phenyl ring can favor antiprotozoal activity. researchgate.netresearchgate.net Specifically, derivatives with a 4-(trifluoromethyl)phenyl substituent have demonstrated notable potency against various protozoan parasites. nih.gov

In the realm of cancer research, certain 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair. nih.gov This has led to the discovery of compounds with significant antiproliferative activity against cancer cells with specific genetic mutations, such as BRCA-1 and BRCA-2 deficiency. nih.gov

Furthermore, some 5-phenyl-indazole derivatives, where the phenyl ring at position 5 bears a trifluoromethyl group, have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for inflammatory pain. researchgate.net This highlights the diverse therapeutic potential of the broader indazole scaffold.

Interactive Table: Biological Activities of Selected 2-Phenyl-2H-Indazole Analogues

| Compound/Analogue | Biological Activity | Key Findings | Reference |

| This compound | Antiprotozoal | Showed favorable giardicidal activity. | nih.gov |

| 2-Phenyl-2H-indazole-7-carboxamides | PARP Inhibition | Potent inhibitors of PARP-1 and PARP-2, with antiproliferative activity in BRCA-deficient cancer cells. | nih.gov |

| 5-(2-(Trifluoromethyl)phenyl)indazoles | TRPA1 Antagonist | Identified as antagonists for the TRPA1 ion channel, relevant for inflammatory pain. | researchgate.net |

| 2-Phenyl-2H-indazole derivatives with electron-withdrawing groups | Antiprotozoal | Electron-withdrawing groups on the 2-phenyl ring enhance activity against various protozoa. | researchgate.netresearchgate.net |

Unexplored Avenues in Synthesis and Derivatization

While established synthetic methods like the Cadogan cyclization are commonly employed for preparing 2-phenyl-2H-indazoles, there remain unexplored avenues for their synthesis and derivatization. nih.govresearchgate.netnih.gov Recent advancements in synthetic methodologies offer new possibilities.

Modern synthetic strategies that could be further explored for this class of compounds include:

Copper-catalyzed three-component reactions: These methods, which utilize 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), offer a broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgnih.gov

Palladium-catalyzed intramolecular amination: This approach provides a route to 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines and tolerates a range of substituents. organic-chemistry.org

Visible-light-induced synthesis: Photocatalyst-free methods for the synthesis of functionalized 3-acyl-2H-indazoles have been developed, offering a mild and efficient alternative. acs.org

Organophotocatalysis: The use of organocatalysts like 4CzIPN for the arylation of 2H-indazoles presents a metal-free and highly regioselective synthetic route. researchgate.net

Further derivatization of the this compound core at various positions could lead to novel compounds with improved properties. For example, functionalization at the C3, C5, C6, and C7 positions of the indazole ring could be systematically explored to expand the chemical space and identify new leads.

Potential for Identifying Novel Biological Targets and Mechanisms

The diverse biological activities observed for 2-phenyl-2H-indazole analogues suggest that this scaffold may interact with a range of biological targets. While some targets like PARP and TRPA1 have been identified, many of the mechanisms of action remain unknown. nih.govnih.govresearchgate.net

Future research should focus on identifying the specific molecular targets responsible for the observed antiprotozoal, antimicrobial, and anti-inflammatory effects. This could involve techniques such as:

Affinity chromatography: To isolate binding partners of the compounds from cell lysates.

Chemical proteomics: To identify protein targets on a larger scale.

Genetic and genomic approaches: To uncover pathways affected by the compounds.

A particularly interesting area for exploration is the potential of these compounds as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The indazole scaffold is a known "privileged structure" in kinase inhibitor design. nih.gov Additionally, investigating their potential as modulators of ion channels, like the TASK-3 channel which is implicated in cancer and neurological disorders, could yield novel therapeutic agents. mdpi.com

Advances in Computational Design and Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound-based drug candidates. In silico methods can be employed for:

Virtual screening: To identify new analogues with desired properties from large compound libraries.

Pharmacophore modeling: To define the key structural features required for biological activity, guiding the design of more potent and selective compounds. mdpi.com

Molecular docking: To predict the binding modes of these compounds with their biological targets, providing insights for rational drug design. mdpi.comnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of new analogues early in the discovery process, reducing late-stage failures. nih.gov

By integrating computational approaches with synthetic and biological studies, researchers can more efficiently navigate the vast chemical space of this compound derivatives. This will facilitate the identification of novel compounds with enhanced therapeutic potential and a greater understanding of their mechanisms of action. The ongoing synergy between these disciplines holds the key to unlocking the full therapeutic promise of this versatile chemical scaffold.

Q & A

Q. How are patent claims involving this compound derivatives analyzed for novelty?

- Answer: Patent landscapes (e.g., EP 4,374,877) are scrutinized via:

- Claim charting to compare substituent patterns (e.g., pyrimidine/pyridine linkages).

- Prior art searches in CAS databases to verify structural novelty .

- Bioisostere replacement analysis (e.g., CF₃ vs. Cl) to assess therapeutic advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.